molecular formula C10H11NO2S B1269098 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine CAS No. 39565-69-0

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine

Cat. No. B1269098
CAS RN: 39565-69-0
M. Wt: 209.27 g/mol
InChI Key: LBFHMWULQVSCQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine” is not available in the search results .


Molecular Structure Analysis

The molecular structure analysis of “this compound” is not available in the search results .


Chemical Reactions Analysis

The chemical reactions analysis of “this compound” is not available in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not available in the search results .

Scientific Research Applications

Autocatalytic Radical Ring Opening

A study by Wimalasena, Wickman, and Mahindaratne (2001) explored the autocatalytic radical ring opening of N-cyclopropyl-N-phenylamine derivatives, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction occurs under aerobic conditions and has potential implications for mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).

OLED Applications

Jayabharathi, Anudeebhana, Thanikachalam, and Sivaraj (2020) developed phenylamine phenanthroimidazole-based compounds for use in organic light-emitting diodes (OLEDs). These compounds demonstrated enhanced thermal, photochemical, and electroluminescent properties, indicating their potential for high-performance OLED applications (Jayabharathi et al., 2020).

Anti-Cancer and Tyrosine Kinase Inhibition

Ho et al. (2005) synthesized a series of phenylamines targeting Platelet-Derived Growth Factor-BB (PDGF-BB), a receptor tyrosine kinase involved in angiogenesis. These compounds showed potent anti-cancer activity in various tumor cell lines, highlighting their therapeutic potential (Ho et al., 2005).

Biomarker Detection in Human Urine

Qin and Yan (2018) developed a method for detecting phenylamine, a crucial intermediate in chemical products, in human urine. They utilized a lanthanide functionalized organic-inorganic hybrid material for sensitive detection, demonstrating its potential as a diagnostic tool (Qin & Yan, 2018).

Brain-Specific Delivery of Radiopharmaceuticals

Tedjamulia, Srivastava, and Knapp (1985) evaluated phenylamines attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals. Their findings indicate the potential of these compounds in measuring cerebral blood perfusion (Tedjamulia, Srivastava, & Knapp, 1985).

Hole-Transporting Properties

Kurata, Koshika, Kato, Kido, and Nishide (2007) synthesized a nitronyl nitroxide radical combined with a triarylamine moiety. They explored its potential as a hole-transporting material for organic electronic devices, emphasizing its applicability in this field (Kurata et al., 2007).

Mechanism of Action

The mechanism of action of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine” is not available in the search results .

Safety and Hazards

The safety and hazards of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine” are not available in the search results .

Future Directions

The future directions of “N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine” are not available in the search results .

properties

IUPAC Name

1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h1-7,10-11H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFHMWULQVSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343328
Record name 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39565-69-0
Record name 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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